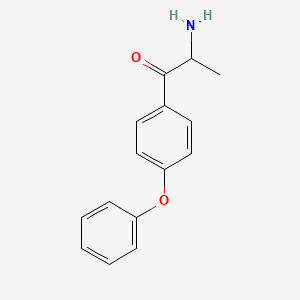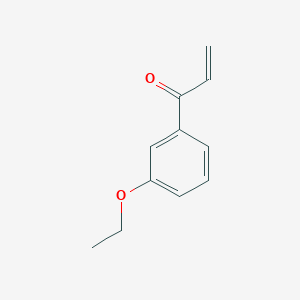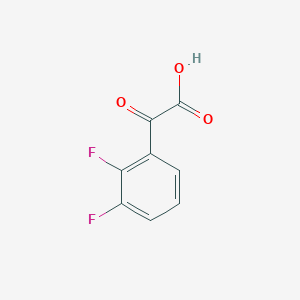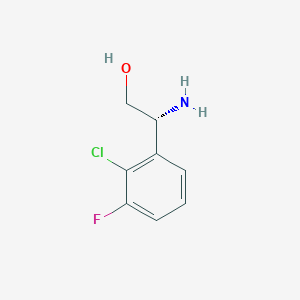
1,1,1-Trifluoro-5,5-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is a chemical compound known for its unique structure and properties. It is a 1,3-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is often used as a building block in chemical synthesis due to its reactivity and stability. It is also known for forming complexes with various metals, which can be useful in different scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one can be synthesized through the reaction of pinacolone with ethyl trifluoroacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the diketone structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-5,5-dimethylhexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. .
Biology: The compound’s reactivity and stability make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-5,5-dimethylhexan-2-one involves its ability to form complexes with metals. These complexes can exhibit unique properties, such as slow relaxation of magnetization, which is useful in various applications. The compound’s molecular targets and pathways depend on the specific context in which it is used, such as in catalysis or biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2,4-pentanedione
- Hexafluoroacetylacetone
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
Uniqueness
1,1,1-Trifluoro-5,5-dimethylhexan-2-one is unique due to its specific structure, which includes two ketone groups separated by a single carbon atom and the presence of trifluoromethyl groups. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H13F3O |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
1,1,1-trifluoro-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H13F3O/c1-7(2,3)5-4-6(12)8(9,10)11/h4-5H2,1-3H3 |
InChI-Schlüssel |
XEBVOFICFXBMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid](/img/structure/B13600377.png)



![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)


![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)



